Tert-butyl 2-(4-bromophenyl)-2-methylmorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(4-bromophenyl)-2-methylmorpholine-4-carboxylate is an organic compound that features a morpholine ring substituted with a tert-butyl ester group, a bromophenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-bromophenyl)-2-methylmorpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.
Esterification: The tert-butyl ester group can be introduced through the reaction of the morpholine derivative with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl 2-(4-bromophenyl)-2-methylmorpholine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-bromophenyl)-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
Uniqueness
Tert-butyl 2-(4-bromophenyl)-2-methylmorpholine-4-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity. The combination of the morpholine ring and the tert-butyl ester group also contributes to its unique properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H22BrNO3 |
---|---|
Molecular Weight |
356.25 g/mol |
IUPAC Name |
tert-butyl 2-(4-bromophenyl)-2-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C16H22BrNO3/c1-15(2,3)21-14(19)18-9-10-20-16(4,11-18)12-5-7-13(17)8-6-12/h5-8H,9-11H2,1-4H3 |
InChI Key |
JRWVLLXOYDZDNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCO1)C(=O)OC(C)(C)C)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.